2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chlorophenoxy group and a pyrrolidinyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves the reaction of 2-chlorophenol with 3-(pyrrolidin-1-yl)quinoxaline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(2-Chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
- 1-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a pyrrolidinyl group attached to the quinoxaline core sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16ClN3O |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-1-4-10-16(13)23-18-17(22-11-5-6-12-22)20-14-8-2-3-9-15(14)21-18/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
HPQWUCPGRNZYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.